

# 3-Aminocyclopentanone CAS number and molecular formula

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Compound of Interest

Compound Name: 3-Aminocyclopentanone

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### **Technical Guide: 3-Aminocyclopentanone**

Authored for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **3-aminocyclopentanone**, a versatile synthetic intermediate with significant applications in medicinal chemistry and drug development. This document elucidates the chemical identity, physicochemical properties, and detailed experimental protocols for the synthesis of related structures. Furthermore, it explores the utility of **3-aminocyclopentanone** derivatives as key building blocks in the preparation of bioactive molecules, including carbocyclic nucleosides and inhibitors of the MDM2-p53 protein-protein interaction. A logical workflow for the potential application of this compound in drug discovery is also presented.

### **Chemical Identity and Properties**

**3-Aminocyclopentanone**, with the IUPAC name 3-aminocyclopentan-1-one, is a cyclic ketone containing a primary amine functional group. Its chemical structure and key identifiers are summarized below.



Identifier	Value
CAS Number	1228748-71-7
Molecular Formula	C5H9NO
Molecular Weight	99.13 g/mol
IUPAC Name	3-aminocyclopentan-1-one

A comprehensive list of its computed physicochemical properties is provided in the following table to facilitate its use in research and development.

Property	Value
Molecular Weight	99.13 g/mol
XLogP3	-0.8
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	0
Exact Mass	99.068413911 Da
Monoisotopic Mass	99.068413911 Da
Topological Polar Surface Area	43.1 Ų
Heavy Atom Count	7
Complexity	90.1

### **Synthesis and Experimental Protocols**

While a direct, detailed experimental protocol for the synthesis of 3-aminocyclopentan-1-one is not readily available in the public domain, its synthesis can be inferred from established routes for analogous compounds. A common strategy involves the reduction of a protected  $\beta$ -enaminoketone or the deprotection of a protected aminocyclopentanol, which is a reduced form of the target molecule.



### General Protocol for the Reduction of a β-Enaminoketone

This protocol describes a general method for the reduction of a  $\beta$ -enaminoketone, which can be adapted for the synthesis of aminocyclopentanols, the precursors to **3**-aminocyclopentanone.

#### Materials:

- β-Enaminoketone (e.g., a derivative of 3-aminocyclopent-2-enone)
- Isopropyl alcohol
- Tetrahydrofuran (THF)
- Metallic sodium
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Ethyl acetate (AcOEt)
- Anhydrous sodium sulfate (Na2SO4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate/isopropyl alcohol mixture)

#### Procedure:

- Dissolve the β-enaminoketone (2.0 mmol) in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).[1]
- Treat the resulting solution with an excess of small pieces of metallic sodium (0.27 g, 12.0 gatoms).[1]
- Stir the reaction mixture from 0 °C to room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]



- After completion, carefully remove the unreacted sodium.[1]
- Pour the reaction mixture into a saturated aqueous solution of NH4Cl and extract with ethyl acetate.[1]
- Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.[1]
- Purify the resulting crude product by column chromatography on silica gel to yield the desired aminocyclopentanol.[1]

# Protocol for the Deprotection of N-Boc-Protected Aminocyclopentanol Hydrochloride

This protocol details the removal of a tert-Butoxycarbonyl (Boc) protecting group from an aminocyclopentanol, a common step in the synthesis of the final amine.

#### Materials:

- · N-Boc protected aminocyclopentanol
- Dioxane
- 4M HCl in dioxane
- Acetonitrile

#### Procedure:

- Dissolve 10 g of the N-Boc protected starting material in 20 mL of dioxane.
- Add 50 mL of 4M HCl in dioxane to the solution.
- Stir the reaction mixture at room temperature for 2 hours.[2]
- Concentrate the reaction solution under reduced pressure.
- Add 100 mL of acetonitrile to the residue to induce precipitation.



- Filter the resulting solid and wash the filter cake with 100 mL of acetonitrile.
- Dry the solid to obtain the aminocyclopentanol hydrochloride.[2]

### **Applications in Drug Development**

**3-Aminocyclopentanone** and its derivatives are valuable building blocks in the synthesis of various biologically active molecules. Their utility is particularly pronounced in the development of carbocyclic nucleosides and inhibitors of the MDM2-p53 interaction.

### **Synthesis of Carbocyclic Nucleosides**

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. This modification can enhance metabolic stability and confer antiviral and anticancer properties. The cyclopentane core of **3-aminocyclopentanone** provides a scaffold for the synthesis of these modified nucleosides. The general synthetic approach involves the coupling of a protected aminocyclopentanol derivative with a suitable nucleobase, followed by deprotection.

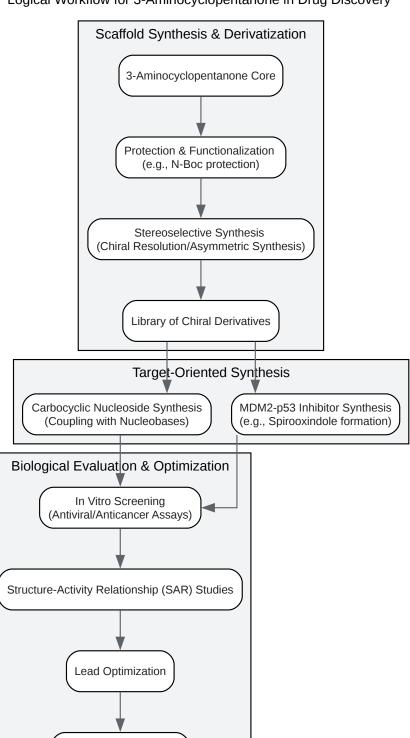
#### **Development of MDM2-p53 Interaction Inhibitors**

The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. Its activity is negatively regulated by the murine double minute 2 (MDM2) protein. Inhibition of the MDM2-p53 interaction is a promising strategy in cancer therapy. Spirooxindole-based compounds, which can be synthesized using cyclopentanone derivatives, have been identified as potent inhibitors of this interaction. The rigid spirocyclic scaffold allows for precise positioning of functional groups to interact with the p53-binding pocket of MDM2.

## **Logical Workflow in Drug Discovery**

The application of **3-aminocyclopentanone** derivatives in a drug discovery pipeline typically follows a structured workflow. This workflow illustrates the logical progression from the core chemical scaffold to a potential drug candidate.





Logical Workflow for 3-Aminocyclopentanone in Drug Discovery

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Caption: Logical workflow for the utilization of **3-aminocyclopentanone** in drug discovery.

Preclinical Development



#### Conclusion

**3-Aminocyclopentanone** is a key chemical entity with significant potential in the field of drug discovery and development. Its versatile structure allows for the synthesis of a diverse range of complex molecules, particularly carbocyclic nucleosides and MDM2-p53 inhibitors with therapeutic promise. The experimental protocols and logical workflow presented in this guide are intended to provide researchers and scientists with a solid foundation for the utilization of this valuable compound in their research endeavors. Further exploration into the direct synthesis of 3-aminocyclopentan-1-one and its direct biological activities will undoubtedly expand its applications in medicinal chemistry.

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#### References

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